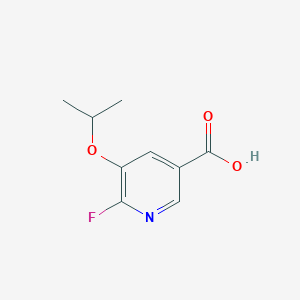

6-Fluoro-5-isopropoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGTVBKHERVLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204107 | |

| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-56-6 | |

| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-5-isopropoxynicotinic acid

Introduction: A Key Building Block in Modern Medicinal Chemistry

6-Fluoro-5-isopropoxynicotinic acid, identified by the CAS Number 1414870-56-6 , is a highly functionalized pyridine derivative that has emerged as a valuable building block for researchers in drug discovery and development.[1][2][3] Its unique trifunctional architecture—featuring a carboxylic acid, a fluorine atom, and an isopropoxy group on a pyridine core—offers a versatile scaffold for creating complex molecular entities with significant therapeutic potential.

The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization, and its significance in the field.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1414870-56-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀FNO₃ | [1] |

| Molecular Weight | 199.18 g/mol | [1] |

| Boiling Point | 356.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.31 ± 0.10 (Predicted) | [1] |

Synthesis Pathway: O-Alkylation of a Hydroxypyridine Precursor

The most direct and validated route to this compound involves the O-alkylation (specifically, isopropylation) of a key intermediate, methyl 6-fluoro-5-hydroxynicotinate. This process is detailed in patent literature, specifically WO2012065985A1, which outlines its use in the synthesis of novel kinase inhibitors. The causality behind this choice of pathway lies in the ready availability of the hydroxynicotinate precursor and the efficiency of the Williamson ether synthesis for installing the isopropoxy group.

Experimental Protocol

This protocol is adapted from the procedures described in patent WO2012065985A1.

Step 1: Isopropylation of Methyl 6-fluoro-5-hydroxynicotinate

-

Reagent Preparation : To a solution of methyl 6-fluoro-5-hydroxynicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Reaction Initiation : Add 2-iodopropane (1.5 eq) to the suspension. The use of an iodide leaving group is strategic as it is more reactive than bromide or chloride, facilitating a more efficient reaction.

-

Reaction Conditions : Heat the reaction mixture to 80 °C. Maintain this temperature and stir vigorously for 4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS). The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude methyl 6-fluoro-5-isopropoxynicotinate.

Step 2: Saponification to the Carboxylic Acid

-

Hydrolysis : Dissolve the crude methyl 6-fluoro-5-isopropoxynicotinate from the previous step in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq). The use of LiOH is a standard and effective method for the saponification of methyl esters.

-

Reaction Conditions : Stir the mixture at room temperature for 2 hours or until the hydrolysis is complete.

-

Acidification and Isolation : Acidify the reaction mixture to a pH of approximately 3 using 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Purification : Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford the final product, this compound, as a white solid. This self-validating protocol ensures purity through the precipitation and isolation of the final product.

Caption: Synthetic workflow for this compound.

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for structural elucidation.

-

Aromatic Protons : Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons and the fluorine atom will result in characteristic splitting patterns.

-

Isopropoxy Group : A septet (a one-proton signal split by six equivalent methyl protons) is expected around δ 4.5-5.0 ppm for the -CH- proton. A doublet (a six-proton signal) will appear further upfield, typically around δ 1.3-1.5 ppm, for the two equivalent methyl (-CH₃) groups.

-

Carboxylic Acid Proton : A broad singlet, characteristic of an acidic proton, is expected far downfield (δ > 10 ppm), which may be exchangeable with D₂O.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS) : In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 199.18. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 197.18. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition consistent with C₉H₁₀FNO₃.

Applications in Drug Discovery

Fluorinated nicotinic acid derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can block metabolic oxidation at that position, while the isopropoxy group modulates lipophilicity, both of which are key considerations in drug design.

While specific, publicly disclosed applications for this compound are nascent, its structure is analogous to building blocks used in the development of:

-

Kinase Inhibitors : As described in patent WO2012065985A1, this scaffold is suitable for elaboration into complex molecules targeting various protein kinases, which are implicated in cancer and inflammatory diseases.

-

PET Imaging Agents : Fluorinated pyridines are widely used as scaffolds for developing radiotracers for Positron Emission Tomography (PET), enabling non-invasive visualization of biological processes.

The versatility of the carboxylic acid group allows for amide bond formation, providing a direct handle for coupling this fragment to other complex amines, further expanding its utility in constructing diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for medicinal chemistry research. Its synthesis is achievable through a robust and scalable protocol, and its structure is ripe for derivatization. As the demand for more sophisticated and metabolically stable drug candidates grows, the utility of such fluorinated building blocks will undoubtedly continue to expand, making this compound a valuable tool for scientists and researchers in the pharmaceutical industry.

References

- Patent WO2012065985A1: Preparation of quinoline and quinoxaline derivatives as protein kinase inhibitors. Google Patents.

-

PubChem : 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. ([Link])

-

PubMed : Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. ([Link])

-

Organic Syntheses : Nicotinic acid, 6-hydroxy-. ([Link])

-

Human Metabolome Database : Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). ([Link])

-

PubMed : Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ([Link])

- CN115433122A: Preparation method of 6-fluoronicotinic acid.

- US20060247434A1: Method for the preparation of 6-alpha fluoro corticosteroids.

-

PubChem : 2-Fluoro-6-isopropoxynicotinic acid | C9H10FNO3 | CID 177689636. ([Link])

Sources

Introduction: Bridging Molecular Properties and Pharmaceutical Potential

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-5-isopropoxynicotinic Acid

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most fundamental are the physicochemical properties of the molecule itself. These intrinsic characteristics—such as solubility, acidity, and lipophilicity—dictate how a compound will behave in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] A thorough understanding and early characterization of these properties are therefore not merely procedural; they are cornerstones of rational drug design, enabling scientists to predict in vivo performance, guide lead optimization, and ultimately reduce the high attrition rates that plague pharmaceutical development.[1][4]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a substituted pyridine carboxylic acid derivative of interest to medicinal chemists and researchers. As a molecular scaffold, its unique combination of a fluorinated aromatic ring, an ether linkage, and a carboxylic acid moiety presents a distinct profile. We will delve into its key structural and physical attributes, present robust, field-proven protocols for their experimental determination, and explain the scientific rationale behind these methodologies. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the starting point for all physicochemical analysis. The structural features of this compound are foundational to its chemical behavior.

-

Chemical Name: this compound

-

CAS Number: 1414870-56-6[5]

-

Molecular Formula: C₉H₁₀FNO₃

-

Molecular Weight: 199.18 g/mol

The structure combines a pyridine ring, which is basic, with an acidic carboxylic acid group, making it zwitterionic in nature depending on the pH. The fluorine atom and isopropoxy group significantly modulate the electronic properties and lipophilicity of the molecule.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties for this compound. It is critical to note that most publicly available data for this specific compound are computationally predicted. Experimental verification is essential for any application requiring high accuracy.

| Property | Value | Data Type | Source |

| Molecular Weight | 199.18 g/mol | Calculated | - |

| Boiling Point | 356.8 ± 37.0 °C | Predicted | [5] |

| Density | 1.270 ± 0.06 g/cm³ | Predicted | [5] |

| pKa (Acidity Constant) | 3.31 ± 0.10 | Predicted | [5][6] |

| XLogP3-AA (Lipophilicity) | 1.9 | Predicted | [7] |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Calculated | [7] |

| Hydrogen Bond Donors | 1 | Calculated | [7] |

| Hydrogen Bond Acceptors | 5 | Calculated | [7] |

Experimental Protocols for Core Property Determination

While predicted data offers a valuable starting point, experimental determination provides the definitive values necessary for regulatory filings and accurate modeling. The following sections detail standard, validated protocols for measuring the most critical physicochemical properties.

Melting Point Determination

Causality and Importance: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[8] A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range. This measurement is crucial for quality control and for confirming the identity of a synthesized compound.

Experimental Protocol: Capillary Method using a Digital Melting Point Apparatus

This method is widely adopted for its accuracy, small sample requirement, and ease of use.[9]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.[10][11]

-

Firmly tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom.[9]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer or temperature probe in the designated port.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the accurate measurement.

-

Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate of 1-2°C per minute.[9] Slow heating is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Periodically calibrate the apparatus using certified standards with known melting points.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Causality and Importance: Aqueous solubility is a critical determinant of a drug's bioavailability.[12] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Poor solubility is a major reason for the failure of promising drug candidates.[13] Therefore, accurate measurement is essential for formulation development and predicting in vivo behavior.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[12][14]

-

System Preparation:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of each pH buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

-

Agitate the vials in the shaker incubator for a sufficient period to reach equilibrium. This can take 24 to 72 hours; preliminary experiments should be run to determine the time required to reach a plateau in concentration.[15]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved compound from the undissolved solid using an appropriate method, such as centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Validation:

-

The final reported solubility is the average concentration from at least three replicate experiments for each pH condition.

-

Caption: Relationship between pH, pKa, and Ionization State.

Expected Spectral Properties

While specific experimental spectra for this compound are not publicly available, its structure allows for the prediction of key characteristic signals that are vital for structural confirmation. [16]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region: Two distinct signals for the protons on the pyridine ring.

-

Isopropoxy Group: A septet for the single CH proton and a doublet for the two CH₃ groups.

-

Carboxylic Acid: A broad singlet for the acidic proton, which may be exchangeable with D₂O.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the carboxylic acid carbonyl group. [17] * O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C-O Stretch: Absorptions corresponding to the ether linkage.

-

C-F Stretch: A strong band typically in the 1000-1400 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound (199.18). High-resolution mass spectrometry would confirm the elemental composition. [16]

-

Conclusion and Outlook

This compound possesses a set of physicochemical properties defined by its hybrid structure. The predicted pKa of ~3.3 suggests the carboxylic acid is moderately acidic, while the pyridine nitrogen provides a basic center. Its predicted lipophilicity (XLogP3 ~1.9) and polar surface area (59.4 Ų) place it in a favorable region of chemical space for potential membrane permeability and drug-likeness.

This guide has outlined the critical importance of these properties and provided robust, validated experimental protocols for their determination. For any researcher or organization intending to use this compound in drug discovery or other advanced applications, moving beyond predicted values to experimentally determined data is a mandatory step. The methodologies described herein represent the standard for generating the high-quality, reliable data needed to make informed decisions, optimize molecular design, and build a comprehensive profile for this promising chemical entity.

References

- Verma, M., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences and Research.

- Gleeson, M. P., et al. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- University of Calgary. (n.d.).

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?

- Studylib. (n.d.).

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.).

- Journal of Chemical Education. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.

- SlideShare. (2013).

- ChemicalBook. (n.d.). This compound CAS#: 1414870-56-6.

- MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- World Health Organization. (2018).

- Lund University Publications. (n.d.).

- ResearchGate. (2019).

- ChemicalBook. (n.d.). This compound | 1414870-56-6.

- Creative Bioarray. (n.d.).

- Zafar, S., et al. (n.d.).

- PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

- YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1414870-56-6 [m.chemicalbook.com]

- 6. This compound | 1414870-56-6 [amp.chemicalbook.com]

- 7. 2-Fluoro-6-isopropoxynicotinic acid | C9H10FNO3 | CID 177689636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pennwest.edu [pennwest.edu]

- 9. youtube.com [youtube.com]

- 10. studylib.net [studylib.net]

- 11. byjus.com [byjus.com]

- 12. scispace.com [scispace.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure and Synthesis of 6-Fluoro-5-isopropoxynicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 6-Fluoro-5-isopropoxynicotinic acid, a valuable building block in contemporary drug discovery and development. The document is intended for an audience of researchers, medicinal chemists, and professionals in the pharmaceutical sciences. We will delve into the structural features of this molecule, followed by a detailed, step-by-step exposition of a plausible synthetic route, grounded in established chemical principles. The causality behind experimental choices, self-validating protocols, and supporting literature are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

The pyridine ring, a ubiquitous scaffold in pharmaceuticals, when substituted with fluorine and alkoxy groups, presents a rich chemical space for the design of novel therapeutic agents. This compound (CAS No. 1414870-56-6) is a prime example of such a scaffold, offering multiple points for further chemical elaboration. Its strategic functionalization makes it an attractive starting material for the synthesis of complex molecules with potential applications in various therapeutic areas.[1]

Structural Elucidation of this compound

The structure of this compound is characterized by a pyridine ring substituted with three key functional groups: a fluorine atom at the 6-position, an isopropoxy group at the 5-position, and a carboxylic acid at the 3-position (nicotinic acid core).

-

Chemical Formula: C₉H₁₀FNO₃

-

Molecular Weight: 199.18 g/mol

-

IUPAC Name: 6-fluoro-5-(propan-2-yloxy)pyridine-3-carboxylic acid

The spatial arrangement and electronic nature of these substituents dictate the molecule's reactivity and its potential interactions with biological targets. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen makes the aromatic ring susceptible to nucleophilic attack, a key feature that is exploited in its synthesis.

| Property | Value | Source |

| CAS Number | 1414870-56-6 | ChemicalBook[1] |

| Molecular Formula | C₉H₁₀FNO₃ | PubChem |

| Molecular Weight | 199.18 g/mol | PubChem |

Retrosynthetic Analysis and Synthetic Strategy

A robust synthetic strategy for this compound necessitates a careful consideration of the order of functional group installation. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor. A key transformation is the introduction of the isopropoxy group via a nucleophilic aromatic substitution (SNAr) reaction. The carboxylic acid can be introduced at a later stage or carried through the synthesis in a protected form, such as an ester.

A logical and efficient synthetic pathway is outlined below. This multi-step synthesis begins with a commercially available and relatively inexpensive starting material, 2-chloro-5-methylpyridine, and proceeds through key intermediates to yield the final product.

Sources

The Strategic Introduction of Fluorine to Nicotinic Acid: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of fluorinated nicotinic acid derivatives. Nicotinic acid, a fundamental pyridine carboxylic acid, serves as a versatile scaffold for the development of novel therapeutics. The introduction of fluorine atoms at various positions on the nicotinic acid ring system profoundly influences its physicochemical properties, leading to enhanced metabolic stability, altered lipophilicity, and modulated receptor binding affinities. This guide will delve into the synthetic strategies for accessing these valuable compounds, explore their structure-activity relationships (SAR) with a focus on nicotinic acetylcholine receptors (nAChRs), and detail the downstream signaling pathways they modulate. Furthermore, we will present detailed experimental protocols for the biological evaluation of these derivatives and discuss their promising applications in areas such as oncology, neuroinflammation, and medical imaging.

The Rationale for Fluorination in Drug Design

The strategic replacement of hydrogen with fluorine is a powerful tool in drug discovery, offering a multitude of advantages that can transform a lead compound into a viable drug candidate.[1] The unique properties of the fluorine atom, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, are central to these benefits.[2]

Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[3]

-

Modulation of Lipophilicity: Fluorination can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system.

-

Altered pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, absorption, and receptor interactions.[1]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to more selective binding to the target receptor.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]

Synthesis of Fluorinated Nicotinic Acid Derivatives

The synthesis of fluorinated nicotinic acid derivatives can be achieved through various methods, depending on the desired position of the fluorine atom. Key starting materials are often commercially available fluorinated pyridines.

Synthesis of 6-Fluoronicotinic Acid

A common route to 6-fluoronicotinic acid involves the oxidation of 2-fluoro-5-methylpyridine.[4]

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

-

Begin stirring and add 31.6 g (0.2 mol) of potassium permanganate (KMnO4) and 5.6 g (0.1 mol) of potassium hydroxide (KOH) sequentially.

-

Heat the reaction mixture in an oil bath to 95°C and maintain for 5 hours.

-

Filter the hot reaction mixture and collect the filtrate.

-

Allow the filtrate to cool to room temperature.

-

Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration.

-

Extract the filtrate twice with dichloromethane.

-

Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield 6-fluoronicotinic acid.[4]

Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This derivative can be synthesized from a 2,6-dihydroxy-5-fluoronicotinate ester.[5]

Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

-

Convert a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride and a lithium reagent.[5]

-

Perform basic hydrolysis of the resulting 2,6-dichloro-5-fluoronicotinoyl chloride.[5]

-

Slurry the acid chloride in water (50-60°C).

-

Slowly add 50% aqueous sodium hydroxide to achieve a pH of 10, forming a homogeneous solution.

-

Extract the cooled solution twice with methylene chloride.

-

Remove any residual methylene chloride under vacuum.

-

Cool the solution in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-2, precipitating the solid product.

-

Collect the precipitate, wash with water, and dry under vacuum to obtain 2,6-dichloro-5-fluoronicotinic acid.[5]

Biological Activity and Mechanism of Action

Fluorinated nicotinic acid derivatives exert their biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[6] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ, ε), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype.[7][8] The most abundant nAChR subtypes in the brain are the α4β2 and α7 subtypes.[9]

Interaction with Nicotinic Acetylcholine Receptors

The binding of an agonist, such as a fluorinated nicotinic acid derivative, to the orthosteric site of a nAChR induces a conformational change in the receptor, leading to the opening of the ion channel.[9] This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and the initiation of downstream signaling events.[10]

The introduction of fluorine into the nicotinic acid scaffold can significantly alter its binding affinity and selectivity for different nAChR subtypes. For example, fluorinated pyrazole acids have been shown to be potent and selective agonists of the high-affinity niacin receptor GPR109a.[11]

Downstream Signaling Pathways

Upon activation, nAChRs can trigger a cascade of intracellular signaling pathways that regulate a wide range of cellular processes, including cell proliferation, survival, and inflammation.

Diagram of nAChR Signaling Pathways

Caption: Activation of nAChRs by fluorinated nicotinic acid derivatives leads to Ca²⁺ influx and downstream signaling.

Key signaling pathways activated by nAChRs include:

-

PI3K/Akt Pathway: The influx of Ca2+ can activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.

-

MAPK/ERK Pathway: Mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) pathway, can also be activated downstream of nAChR activation. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.

Biological Evaluation of Fluorinated Nicotinic Acid Derivatives

A comprehensive evaluation of the biological activity of fluorinated nicotinic acid derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

Table 1: In Vitro Assays for Characterizing Fluorinated Nicotinic Acid Derivatives

| Assay Type | Purpose | Key Parameters Measured |

| Radioligand Binding Assays | To determine the binding affinity of the compound for specific nAChR subtypes. | Ki (inhibition constant) |

| Fluorometric Imaging Plate Reader (FLIPR) Assays | A high-throughput method to measure agonist-induced intracellular calcium mobilization.[12] | EC50 (half-maximal effective concentration) |

| Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | To characterize the functional activity of the compound at specific nAChR subtypes expressed in oocytes. | EC50, Imax (maximal current) |

| Patch-Clamp Electrophysiology | To provide detailed characterization of the compound's effect on ion channel function in mammalian cells. | EC50, Imax, channel kinetics |

Experimental Protocol: Radioligand Binding Assay

-

Prepare cell membranes expressing the nAChR subtype of interest.

-

Incubate the membranes with a known radioligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound (fluorinated nicotinic acid derivative).

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Models

Table 2: In Vivo Models for Assessing the Therapeutic Potential of Fluorinated Nicotinic Acid Derivatives

| Therapeutic Area | In Vivo Model | Purpose |

| Inflammation | Lipopolysaccharide (LPS)-induced acute lung injury in mice.[13] | To evaluate the anti-inflammatory effects of the compound. |

| Carrageenan-induced paw edema in rats. | To assess the compound's ability to reduce acute inflammation. | |

| Oncology | Xenograft models using human cancer cell lines (e.g., lung, pancreatic) in immunocompromised mice.[14] | To determine the anti-tumor efficacy of the compound. |

| Syngeneic tumor models in immunocompetent mice.[14] | To evaluate the compound's effect on tumor growth in the presence of an intact immune system. | |

| Medical Imaging | PET imaging in rodents or non-human primates. | To assess the biodistribution and target engagement of 18F-labeled derivatives.[10][15] |

Applications of Fluorinated Nicotinic Acid Derivatives

The unique properties imparted by fluorination have led to the exploration of fluorinated nicotinic acid derivatives in several therapeutic and diagnostic areas.

Oncology

Nicotinic acetylcholine receptors are overexpressed in several types of cancer, including lung, pancreatic, and breast cancer, and are implicated in tumor progression and metastasis.[16][17] This makes them attractive targets for cancer therapy. Fluorinated nicotinic acid derivatives can be designed as either agonists or antagonists to modulate nAChR activity and inhibit tumor growth.

Anti-inflammatory Agents

The activation of the "cholinergic anti-inflammatory pathway," primarily through α7 nAChRs on immune cells, can suppress the production of pro-inflammatory cytokines.[2][13] Nicotine itself has demonstrated anti-inflammatory effects in various animal models.[3][13] Fluorinated nicotinic acid derivatives with potent and selective agonist activity at α7 nAChRs hold promise as novel anti-inflammatory drugs for conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[18][19]

PET Imaging Agents

The incorporation of the positron-emitting isotope fluorine-18 (18F) into nicotinic acid derivatives allows for their use as tracers in Positron Emission Tomography (PET) imaging.[10][15][20][21] These radiolabeled compounds can be used to visualize and quantify the distribution and density of nAChRs in the brain and other organs, which can be valuable for diagnosing neurological disorders and monitoring disease progression and response to treatment. 6-[18F]Fluoronicotinic acid derivatives have been developed for this purpose.[10][15]

Conclusion and Future Perspectives

The strategic fluorination of the nicotinic acid scaffold is a highly effective approach for generating novel compounds with enhanced pharmacological properties and therapeutic potential. This guide has provided a comprehensive overview of the synthesis, biological activity, and applications of these important molecules. Future research in this area will likely focus on the development of highly subtype-selective fluorinated nicotinic acid derivatives to minimize off-target effects and improve the therapeutic index. Furthermore, the continued development of novel fluorination methodologies will undoubtedly expand the chemical space of accessible derivatives, leading to the discovery of new and improved drug candidates. The integration of computational modeling with experimental studies will further accelerate the rational design of fluorinated nicotinic acid derivatives with optimized biological activities for a range of diseases.

References

-

Wuest, F., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. (URL: [Link])

-

Wuest, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. (URL: [Link])

- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (URL: )

-

Mabley, J. G., et al. (2011). Nicotine Exerts an Anti-inflammatory Effect in a Murine Model of Acute Lung Injury. Inflammation. (URL: [Link])

-

Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Fluorine Notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". (URL: [Link])

-

Papke, R. L., et al. (2012). Nicotinic Receptors as Targets for Novel Analgesics and Anti-inflammatory Drugs. Current Topics in Medicinal Chemistry. (URL: [Link])

-

Al-Wadei, H. A., et al. (2022). Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities. Cancers. (URL: [Link])

-

Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. (URL: [Link])

-

Fluorine Notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". (URL: [Link])

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

-

Qiu, F., et al. (2022). Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. Frontiers in Immunology. (URL: [Link])

-

Lyukmanova, E. N., et al. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs. (URL: [Link])

-

Qiu, F., et al. (2022). Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. Frontiers in Immunology. (URL: [Link])

-

Schuller, H. M., et al. (2017). Exploring the roles of host and tumor cell α4 and α7 nicotinic acetylcholine receptors in lung cancer. Lung Cancer. (URL: [Link])

-

Lyukmanova, E. N., et al. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. MDPI. (URL: [Link])

-

Wier, E. L., et al. (2011). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. Journal of Chemical & Engineering Data. (URL: [Link])

-

Papke, R. L. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Expert Opinion on Drug Discovery. (URL: [Link])

-

U.S. National Library of Medicine. (2007). In vitro screening strategies for nicotinic receptor ligands. (URL: [Link])

-

Macor, J. E., et al. (2001). SAR of α7 Nicotinic Receptor Agonists Derived From Tilorone. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Nerella, S. G., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. (URL: [Link])

-

Taly, A., et al. (2009). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. The Journal of Physiology. (URL: [Link])

-

Taly, A., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. (URL: [Link])

-

Gotti, C., et al. (2009). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology. (URL: [Link])

Sources

- 1. 2-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 7. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotine Exerts an Anti-inflammatory Effect in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. ahajournals.org [ahajournals.org]

- 20. innospk.com [innospk.com]

- 21. pubs.acs.org [pubs.acs.org]

The Compass of Discovery: A Technical Guide to the Synthesis and Exploration of Novel Nicotinic Acid Analogs

Preamble: Beyond Niacin's Horizon

For decades, nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate a spectrum of blood lipids, most notably by significantly increasing high-density lipoprotein (HDL) cholesterol, remains largely unparalleled. However, the clinical utility of this venerable therapeutic is often hampered by a vasodilatory side effect known as flushing, which, though harmless, significantly impacts patient compliance. This guide charts a course for the modern medicinal chemist and drug discovery professional, navigating the intricate journey of designing, synthesizing, and evaluating novel nicotinic acid analogs. Our objective is to transcend the limitations of the parent molecule, engineering new chemical entities with improved therapeutic indices and a deeper understanding of their mechanism of action at the molecular level.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of drug discovery itself—from understanding the target and its downstream signaling to the rational design and synthesis of new molecular entities, and finally, to their rigorous preclinical evaluation. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them, ensuring a self-validating framework for your research endeavors.

I. The Molecular Target: Deconstructing the GPR109A Signaling Nexus

The therapeutic and adverse effects of nicotinic acid are primarily mediated by the G protein-coupled receptor 109A (GPR109A), also known as HCAR2. A thorough understanding of its signaling pathways is paramount to the rational design of novel analogs.

Activation of GPR109A by an agonist initiates a cascade of intracellular events. In adipocytes, this leads to the coupling of the inhibitory G protein, Gαi, which in turn inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This sequence of events ultimately suppresses lipolysis, a key therapeutic benefit. However, in epidermal Langerhans cells and keratinocytes, GPR109A activation triggers a distinct pathway involving β-arrestin1 recruitment, leading to the release of prostaglandins (PGD2 and PGE2) that cause vasodilation and the characteristic flushing response.

This dichotomy in signaling—Gαi-mediated therapeutic effects versus β-arrestin-mediated side effects—presents a tantalizing opportunity for the design of "biased agonists." Such compounds would selectively activate the Gαi pathway while minimizing or avoiding the recruitment of β-arrestin, thus uncoupling the therapeutic benefits from the undesirable flushing.

Signaling Pathway of GPR109A Activation

Caption: GPR109A signaling pathways leading to therapeutic effects and flushing.

II. The Art of Creation: Synthetic Strategies for Novel Nicotinic Acid Analogs

The synthesis of novel nicotinic acid analogs is a creative endeavor grounded in the principles of organic chemistry. The choice of synthetic route is dictated by the desired structural modifications, which can be broadly categorized as modifications of the carboxylic acid moiety, substitution on the pyridine ring, or a combination of both.

A. Esterification and Amidation: Modifying the Carboxylic Acid

A common and straightforward approach to analog synthesis involves the esterification or amidation of the carboxylic acid group of nicotinic acid. These modifications can significantly alter the pharmacokinetic properties of the parent molecule, potentially leading to prodrugs with improved absorption or altered metabolic profiles.

Experimental Protocol: General Procedure for Nicotinic Acid Ester Synthesis

-

Acid Chloride Formation: To a solution of nicotinic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude nicotinoyl chloride hydrochloride.

-

Esterification: Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (2.0-3.0 eq) to the solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Causality: The conversion to the more reactive acid chloride facilitates the nucleophilic attack by the alcohol. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.

B. Palladium-Catalyzed Cross-Coupling: Arylation and Amination of the Pyridine Ring

For introducing aryl, heteroaryl, or amino substituents onto the pyridine ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools. These methods offer excellent functional group tolerance and allow for the construction of a diverse library of analogs from a common halogenated nicotinic acid precursor.

Experimental Protocol: Suzuki-Miyaura Coupling for Arylation of 2-Chloronicotinic Acid

-

Reaction Setup: In a reaction vessel, combine 2-chloronicotinic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)2 (0.02-0.05 eq), a phosphine ligand (e.g., triphenylphosphine, 0.04-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction with water and acidify with an aqueous acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation: The success of the coupling reaction can be readily confirmed by NMR spectroscopy, observing the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product. Mass spectrometry will confirm the expected molecular weight of the desired analog.

C. Bioisosteric Replacement: A Strategy for Modulating Physicochemical Properties

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. For nicotinic acid, the carboxylic acid moiety can be replaced with bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxypyrazoles to modulate acidity, polarity, and metabolic stability.

Conceptual Workflow for Bioisosteric Replacement

Caption: Iterative workflow for the design of nicotinic acid analogs using bioisosteric replacement.

III. The Crucible of Evaluation: In Vitro and In Vivo Characterization

The newly synthesized nicotinic acid analogs must be subjected to a rigorous battery of in vitro and in vivo assays to determine their pharmacological profile. This evaluation process is designed to assess their binding affinity for GPR109A, their functional activity, and their potential to induce the flushing side effect.

A. In Vitro Evaluation: Quantifying Receptor Interaction and Functional Potency

1. Radioligand Binding Assay: Measuring Affinity for GPR109A

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor. It involves a competition between a radiolabeled ligand (e.g., [3H]-nicotinic acid) and the unlabeled test compound for binding to membranes prepared from cells expressing GPR109A.

Experimental Protocol: GPR109A Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells (e.g., CHO or HEK293 cells stably expressing human GPR109A) in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Causality: The higher the affinity of the test compound for the receptor, the lower the concentration required to displace the radioligand, resulting in a lower IC50 and Ki value.

2. Functional Assays: Assessing Agonist Activity

-

cAMP Assay: This assay measures the ability of an agonist to activate the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production. A decrease in cAMP levels upon agonist stimulation indicates Gαi activation.

-

β-Arrestin Recruitment Assay: This assay is crucial for identifying biased agonists. It measures the recruitment of β-arrestin to the activated GPR109A, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). A compound that potently inhibits cAMP production but shows weak or no β-arrestin recruitment is a promising candidate for a non-flushing nicotinic acid analog.

Table 1: Representative Pharmacological Data for Nicotinic Acid Analogs

| Compound | GPR109A Binding Affinity (Ki, nM) | Gαi Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |

| Nicotinic Acid | 150 | 200 | 250 |

| Analog A | 50 | 75 | >10,000 |

| Analog B | 200 | 300 | 350 |

| Analog C | 10 | 15 | 500 |

Data is hypothetical and for illustrative purposes.

B. In Vivo Evaluation: Assessing Efficacy and the Flushing Response

1. Animal Models of Flushing

Mice and rats are commonly used to evaluate the flushing potential of nicotinic acid analogs. The flushing response can be quantified by measuring the increase in ear skin blood flow using laser Doppler flowmetry or by measuring the change in ear skin temperature.

Experimental Protocol: Mouse Model of Nicotinic Acid-Induced Flushing

-

Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage).

-

Blood Flow Measurement: Anesthetize the mice and place a laser Doppler flow probe on the surface of the ear to continuously monitor blood flow.

-

Data Acquisition: Record the baseline blood flow before compound administration and monitor the changes in blood flow for a set period (e.g., 60-90 minutes) after administration.

-

Data Analysis: Calculate the area under the curve (AUC) of the change in blood flow over time to quantify the flushing response.

Self-Validation: A positive control (nicotinic acid) should produce a robust and reproducible flushing response, while a negative control (vehicle) should have no effect. GPR109A knockout mice can be used to confirm that the observed flushing is mediated by the target receptor.

2. Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of novel analogs. These studies determine key parameters such as bioavailability, half-life, and clearance, which are critical for establishing a dosing regimen for further preclinical and clinical studies.

IV. The Path Forward: From Bench to Bedside

The discovery and synthesis of novel nicotinic acid analogs is a challenging yet rewarding endeavor. By combining a deep understanding of the underlying pharmacology with modern synthetic strategies and rigorous preclinical evaluation, it is possible to develop new therapeutics that harness the beneficial effects of nicotinic acid while mitigating its undesirable side effects. The principles and protocols outlined in this guide provide a framework for this journey, empowering researchers to navigate the complexities of drug discovery and contribute to the development of the next generation of lipid-modifying agents.

V. References

-

Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634–3640.

-

Benyó, Z., Gille, A., Bennett, C. L., Clausen, B. E., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of clinical investigation, 120(8), 2875–2886.

-

Cheng, K., Wu, T. J., Wu, K. K., & Sturino, C. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences of the United States of America, 103(17), 6682–6687.

-

Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid. Nature medicine, 9(3), 352–355.

-

Imbriglio, J., Bunt, A., & Liras, S. (2017). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. In Methods in molecular biology (Clifton, N.J.) (Vol. 1627, pp. 113–123).

-

Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews, 9(1), 99–106.

-

van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & IJzerman, A. P. (2011). Structure-activity relationships of

A Comprehensive Spectroscopic Guide to 6-Fluoro-5-isopropoxynicotinic Acid: Empowering Drug Discovery with In-Depth Characterization

This technical guide provides a detailed analysis of the spectroscopic characteristics of 6-Fluoro-5-isopropoxynicotinic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and quality assessment of this compound. By delving into the causality behind the spectral features, this guide aims to empower scientists to confidently utilize this molecule in their research and development endeavors.

Introduction: The Significance of this compound

This compound belongs to the class of substituted nicotinic acids, which are pivotal scaffolds in the development of novel therapeutic agents. The presence of a fluorine atom and an isopropoxy group on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for lead optimization in drug discovery. Accurate and comprehensive spectroscopic data are paramount for confirming the chemical identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its identification.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | COOH |

| ~8.6 | Doublet | 1H | H-2 |

| ~8.0 | Doublet | 1H | H-4 |

| ~4.7 | Septet | 1H | OCH(CH₃)₂ |

| ~1.4 | Doublet | 6H | OCH(CH₃)₂ |

Expert Interpretation:

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are in different chemical environments. H-2, being adjacent to the nitrogen and the fluorine atom, is expected to be the most deshielded aromatic proton. H-4 will also be deshielded due to the electron-withdrawing nature of the adjacent carboxylic acid group. The fluorine atom at position 6 will cause a through-space coupling, likely resulting in a doublet for both H-2 and H-4.

-

Isopropoxy Protons (OCH(CH₃)₂): The methine proton of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons.[3] Its chemical shift around 4.7 ppm is characteristic of a proton on a carbon attached to an oxygen atom.[4][5] The six methyl protons will appear as a doublet around 1.4 ppm, coupled to the single methine proton.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~165-170 | - | COOH |

| ~160 (d) | ¹JCF ≈ 240-260 | C-6 |

| ~150 (d) | ²JCF ≈ 20-30 | C-5 |

| ~145 (d) | ³JCF ≈ 5-10 | C-4 |

| ~140 (d) | ²JCF ≈ 10-20 | C-2 |

| ~120 (d) | ³JCF ≈ 3-5 | C-3 |

| ~72 | - | OCH(CH₃)₂ |

| ~22 | - | OCH(CH₃)₂ |

Expert Interpretation:

-

Carboxyl Carbon (COOH): The carbon of the carboxylic acid group is expected to resonate in the range of 165-170 ppm.[1][6][7][8]

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon directly attached to the fluorine atom (C-6) will show a large one-bond coupling constant (¹JCF).[9][10][11][12] The other carbons in the ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, resulting in doublets in the proton-decoupled spectrum.[13][14]

-

Isopropoxy Carbons: The methine carbon of the isopropoxy group is expected around 72 ppm, and the methyl carbons around 22 ppm, which are typical values for such groups.[3][15]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data consistency and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A sufficient number of scans (e.g., 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1470 | Medium | C=C and C=N stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Strong | C-F stretch |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

Expert Interpretation:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[16][17][18][19]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a dimeric carboxylic acid.[16][18][19]

-

C-O Stretches: The spectrum will feature two distinct C-O stretching bands: a strong band around 1250 cm⁻¹ for the aryl ether linkage and another of medium intensity around 1300 cm⁻¹ for the carboxylic acid.[4][5][17][20]

-

C-F Stretch: A strong absorption band in the 1100 cm⁻¹ region is indicative of the C-F stretching vibration.[21]

-

Aromatic Ring Vibrations: Medium intensity bands around 1600 and 1470 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 213 | [M]⁺, Molecular Ion |

| 198 | [M - CH₃]⁺ |

| 170 | [M - C₃H₇]⁺ or [M - COOH]⁺ |

| 128 | [M - C₃H₇O]⁺ |

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 213.19 g/mol .

-

Fragmentation Pattern: The fragmentation of the molecule under electron ionization (EI) is likely to proceed through several pathways:

-

Loss of a methyl radical (•CH₃) from the isopropoxy group to give a fragment at m/z 198.

-

Loss of a propyl radical (•C₃H₇) or a carboxyl radical (•COOH), both leading to a fragment around m/z 170.

-

Cleavage of the ether bond with the loss of the isopropoxy radical (•OC₃H₇) would result in a fragment at m/z 128.

-

Further fragmentation of the pyridine ring can also be expected.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for NMR, IR, and MS analysis.

Caption: Workflow for NMR analysis.

Caption: Workflow for IR analysis.

Caption: Workflow for MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with standardized experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity. By understanding the intricate details of its spectroscopic signature, researchers can ensure the quality and integrity of their materials, thereby accelerating the pace of drug discovery and development.

References

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Oregon State University. (2020). CH 336: Ether Spectroscopy. [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

-

LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR. [Link]

-

PubMed. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

-

Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

UCLA. (n.d.). IR: carboxylic acids. [Link]

-

ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of pyridines. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Fluorine notes. (2017). "NMR spectral characteristics of fluorocontaining pyridines". [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. [Link]

-

ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [Link]

-